molecular formula C13H17N3O5S2 B2962243 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1172819-33-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2962243
CAS No.: 1172819-33-8
M. Wt: 359.42
InChI Key: AHYKGVGAJDHVQS-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic small molecule featuring a benzo[d]thiazol-2-yl core substituted with 4,7-dimethoxy groups. The acetamide side chain is modified with an N-methylmethylsulfonamido group at the 2-position.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5S2/c1-16(23(4,18)19)7-10(17)14-13-15-11-8(20-2)5-6-9(21-3)12(11)22-13/h5-6H,7H2,1-4H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYKGVGAJDHVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4,7-dimethoxybenzothiazole with appropriate acylating agents. The molecular structure features a benzothiazole core, which is known for its pharmacological significance.

Crystal Structure Analysis

Recent studies have focused on the crystal structure of related compounds, revealing important insights into the bonding and spatial arrangement of atoms. For instance, the bond lengths and angles in similar sulfenamide compounds suggest stability and potential reactivity patterns that could be extrapolated to our compound of interest.

AtomBond Length (Å)Bond Angle (°)
N–S1.68599.68
C=O1.221-

Pharmacological Properties

The biological activity of this compound has been linked to several therapeutic effects:

  • Antimicrobial Activity : Compounds with a benzothiazole moiety often exhibit significant antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth effectively.
  • Anticancer Potential : Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells. The presence of the sulfonamide group may enhance this activity by increasing solubility and bioavailability.
  • Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in various biological assays:

  • In vitro Studies : A study demonstrated that a related compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
  • In vivo Studies : Animal models treated with similar benzothiazole compounds showed decreased tumor growth rates compared to controls, supporting their potential as anticancer agents.

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing the benzo[d]thiazol-2-yl scaffold but differing in substituents, heterocyclic attachments, and salt forms.

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Substituents on Benzo[d]thiazol Acetamide Substituent Heterocycle/Additional Groups Salt Form
Target Compound C₁₄H₂₃N₃O₅S₂ (calc.) 4,7-dimethoxy 2-(N-methylmethylsulfonamido) None None
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide HCl Not provided 4,7-dimethoxy 2-(2-oxobenzo[d]oxazol-3(2H)-yl), N-morpholinoethyl Benzo[d]oxazol-2-one, morpholine Hydrochloride
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide HCl Not provided 4,7-dimethoxy 1,5-dimethylpyrazole-3-carboxamide, N-dimethylaminoethyl Pyrazole, dimethylamino Hydrochloride
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide HCl Not provided 4,7-dimethoxy Furan-2-carboxamide, N-morpholinoethyl Furan, morpholine Hydrochloride
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide Not provided 4,7-dimethyl Thiophen-2-ylethyl Thiophene None
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide HCl C₂₁H₂₇ClN₄O₅S 4,7-dimethoxy 3-methylisoxazole-5-carboxamide, N-morpholinopropyl Isoxazole, morpholine Hydrochloride

Key Observations

Substituent Effects on Solubility: The target compound lacks hydrophilic groups like morpholine or dimethylamino, which are present in compounds , and . These groups enhance water solubility, especially in hydrochloride salt forms . The methylsulfonamido group in the target compound may offer moderate polarity but likely results in lower solubility compared to morpholine-containing analogs.

Heterocyclic Modifications :

  • Heterocycles such as pyrazole , furan , and isoxazole introduce distinct electronic profiles. For example, furan’s electron-rich nature may facilitate π-π stacking in biological targets, while isoxazole’s rigidity could influence binding specificity.

Bioavailability and Stability: Hydrochloride salts (e.g., ) improve stability and dissolution rates compared to the free base form of the target compound. The 4,7-dimethyl substitution in (vs.

Pharmacophore Diversity: The sulfonamide group in the target compound contrasts with carboxamide-linked heterocycles in others. Sulfonamides are known for strong hydrogen-bonding capacity, which may enhance target affinity but requires optimization for metabolic stability.

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